Home > Products > Screening Compounds P100828 > (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide
(R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide -

(R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide

Catalog Number: EVT-11959473
CAS Number:
Molecular Formula: C26H32ClF2N5O4Si
Molecular Weight: 580.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chemical Identification
The compound (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide, commonly known as Asciminib, is a significant pharmaceutical agent primarily utilized in the treatment of chronic myeloid leukemia. Its Chemical Abstracts Service (CAS) number is 1492952-76-7, and it has a molecular formula of C20H18ClF2N5O3 with a molecular weight of 449.84 g/mol .

Classification
Asciminib is classified as a non-receptor tyrosine kinase inhibitor, specifically targeting the ABL1 myristoyl pocket. It represents a novel approach to cancer treatment by overcoming resistance associated with traditional tyrosine kinase inhibitors .

Synthesis Analysis

Synthesis Methods
The synthesis of (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide involves several key steps, including the formation of the chlorodifluoromethoxy phenyl group, the hydroxypyrrolidine moiety, and the pyrazole ring. The process typically requires specialized reagents and conditions to ensure proper formation and yield.

Technical Details
The synthesis may utilize techniques such as:

  • Nucleophilic substitution reactions for introducing the chlorodifluoromethoxy group.
  • Coupling reactions to link the pyrrolidinyl and pyrazolyl segments.
  • Purification methods, including crystallization or chromatography, to isolate the final product in high purity.
Molecular Structure Analysis

Structure Description
The molecular structure of Asciminib features a complex arrangement that includes:

  • A chlorodifluoromethoxy substituent on a phenyl ring.
  • A pyrrolidine ring containing a hydroxyl group.
  • A pyrazole moiety that contributes to its biological activity.

Data Representation
The structural formula can be represented as follows:

C20H18ClF2N5O3\text{C}_{20}\text{H}_{18}\text{ClF}_2\text{N}_5\text{O}_3

Key structural characteristics include:

  • Boiling Point: Approximately 631.7 °C (predicted).
  • Density: Estimated at 1.518 g/cm³ (predicted).
  • Solubility: Highly soluble in DMSO and ethanol, indicating good bioavailability potential .
Chemical Reactions Analysis

Asciminib undergoes various chemical reactions that are crucial for its mechanism of action. Key reactions include:

  • Binding to BCR-ABL1 protein, where it locks the protein into an inactive conformation.
  • Metabolic transformations, which may involve oxidation or conjugation pathways that affect its pharmacokinetics.

These reactions are essential for understanding how Asciminib functions within biological systems and contributes to its therapeutic effects.

Mechanism of Action

Asciminib acts by specifically binding to the myristoyl pocket of the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia. This binding inhibits the kinase activity of BCR-ABL1, thereby preventing downstream signaling that leads to cell proliferation and survival.

The detailed process involves:

  1. Mimicking the myristoylated N-terminal region of ABL1, restoring its natural autoinhibition.
  2. Inhibition of ATP binding, which is a common mechanism among tyrosine kinase inhibitors but with a unique binding site for Asciminib compared to traditional agents like imatinib .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline solid.
  • Storage Conditions: Recommended storage at -20 °C.

Chemical Properties

  • pKa: Approximately 10.81 (predicted), indicating its acid-base properties.
  • Protein Binding: High protein binding at approximately 97%, which influences its distribution in biological systems .

Relevant Data

Asciminib's solubility profile suggests excellent potential for oral bioavailability, making it suitable for therapeutic applications in oncology.

Applications

Asciminib is primarily used in clinical settings for treating chronic myeloid leukemia, particularly in patients who have developed resistance to other therapies. Its unique mechanism allows it to be effective against specific mutations such as T315I, which are often resistant to conventional treatments.

In addition to its primary use in oncology, research continues into potential applications in other diseases involving dysregulated kinase activity or resistance mechanisms .

This compound exemplifies advancements in targeted therapies that address specific molecular abnormalities in cancer, highlighting the importance of precision medicine in contemporary pharmacotherapy.

Properties

Product Name

(R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-[2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]pyridine-3-carboxamide

Molecular Formula

C26H32ClF2N5O4Si

Molecular Weight

580.1 g/mol

InChI

InChI=1S/C26H32ClF2N5O4Si/c1-39(2,3)13-12-37-17-34-23(8-10-31-34)22-14-18(15-30-24(22)33-11-9-20(35)16-33)25(36)32-19-4-6-21(7-5-19)38-26(27,28)29/h4-8,10,14-15,20,35H,9,11-13,16-17H2,1-3H3,(H,32,36)/t20-/m1/s1

InChI Key

AKTBREKFPHQEON-HXUWFJFHSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC=N1)C2=C(N=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)N4CCC(C4)O

Isomeric SMILES

C[Si](C)(C)CCOCN1C(=CC=N1)C2=C(N=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)N4CC[C@H](C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.